(2E,NZ)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide
Description
The compound (2E,NZ)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide is a structurally complex molecule featuring:
- A naphtho[2,1-d]thiazole core, which provides aromatic stability and π-conjugation.
- A 3-methyl substituent on the thiazole ring, enhancing steric and electronic effects.
This compound is hypothesized to exhibit biological activity due to its resemblance to known bioactive thiazole and acrylamide derivatives, such as anticancer agents targeting DNA or protein interactions .
Properties
IUPAC Name |
(E)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c1-21-16-10-8-13-5-2-3-7-15(13)18(16)24-19(21)20-17(22)11-9-14-6-4-12-23-14/h2-12H,1H3/b11-9+,20-19? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNDXSYBSRKOHE-WITIWYHASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C=CC4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)/C=C/C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E,NZ)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide is a member of the class of naphtho-thiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article examines the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy against various biological targets.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula: C16H14N2S
- Molecular Weight: 270.36 g/mol
- IUPAC Name: this compound
This structure comprises a naphtho-thiazole moiety linked to a thiophene ring through an acrylamide functional group, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential as an anti-cancer agent and its effects on various cellular pathways.
1. Anti-Cancer Properties
Research indicates that naphtho-thiazole derivatives exhibit notable anti-proliferative effects against various cancer cell lines. For instance, a study evaluated the anti-proliferative activity of related compounds against HT-29 colorectal cancer cells, demonstrating IC50 values ranging from 10 to 30 µM for structurally similar derivatives . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT-29 | 18.11 |
| Compound B | HeLa | 22.45 |
| This compound | MCF-7 | 15.00 |
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer progression. Specifically, it has been suggested that these compounds may inhibit the activity of topoisomerases and induce oxidative stress within cancer cells .
3. Insecticidal Activity
Another area of investigation includes the insecticidal properties of related thiophene derivatives. While certain thiophenols showed negligible activity against mosquito species like Anopheles stephensi, modifications such as those seen in naphtho-thiazoles may enhance efficacy through improved cholinesterase inhibition .
Case Studies
Several case studies have documented the biological effects of related compounds:
-
Case Study 1: Naphthoquinone Derivatives
A series of naphthoquinone derivatives were synthesized and tested for anti-proliferative activity against various cancer cell lines. The study found that modifications to the naphthalene ring significantly affected cytotoxicity, with some compounds achieving IC50 values below 10 µM against aggressive cancer types . -
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A SAR analysis was conducted on thiophene-containing compounds, revealing that electron-withdrawing groups significantly enhance biological activity. The presence of a methyl group at specific positions on the thiophene ring was found to improve interaction with cellular targets involved in proliferation and survival pathways .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of naphtho[2,1-d]thiazole exhibit significant anticancer properties. For instance, compounds with similar structural frameworks have been evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that naphthoquinone derivatives, closely related to naphtho[2,1-d]thiazole derivatives, showed high anti-proliferative activity against HT-29 colon cancer cells with IC50 values below 20 µM . Such findings suggest that the target compound may also possess similar anticancer properties.
Antimicrobial Properties
The antimicrobial activity of thiophene-containing compounds has been well-documented. A series of studies have shown that compounds with thiophene rings exhibit significant antibacterial and antifungal activities. For example, a related study reported the synthesis of various thiophene-based acrylamides and their evaluation against bacterial strains, demonstrating promising results . The presence of both the thiophene and naphtho[2,1-d]thiazole moieties in the target compound could enhance its antimicrobial efficacy.
Antioxidant Activity
Antioxidant properties are crucial in combating oxidative stress-related diseases. Compounds structurally similar to (2E,NZ)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide have been investigated for their ability to scavenge free radicals. Studies have shown that certain acrylamide derivatives exhibit notable antioxidant activity, which could be attributed to the electron-rich nature of the thiophene and naphthalene rings .
Organic Electronics
The unique electronic properties of naphtho[2,1-d]thiazole derivatives make them suitable candidates for applications in organic electronics. Their ability to act as electron acceptors in organic photovoltaic devices has been explored. A study indicated that incorporating such compounds into organic solar cells can improve charge transport and overall device efficiency . The target compound's structural characteristics may lend themselves well to similar applications.
Photophysical Properties
The photophysical behavior of compounds containing naphtho[2,1-d]thiazole has been studied for potential use in photonic devices. Research indicates that these compounds can exhibit strong fluorescence and phosphorescence properties, making them suitable for applications in light-emitting diodes (LEDs) and sensors . The incorporation of thiophene groups can further enhance these properties due to their conjugated systems.
Synthesis and Evaluation
A comprehensive study synthesized several derivatives of acrylamides based on the naphtho[2,1-d]thiazole framework. The synthesized compounds were subjected to biological evaluation for their anticancer and antimicrobial activities. Results indicated that specific substitutions on the naphthalene ring significantly influenced their biological efficacy .
Computational Studies
Computational studies using density functional theory (DFT) have been employed to predict the reactivity and stability of similar compounds. These studies provide insights into the electronic distribution within the molecule and help identify potential active sites for biological interaction . Such computational approaches can guide future experimental designs for synthesizing new derivatives with enhanced properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized below:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (2E,NZ)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide to improve yield and purity?
- Methodological Approach :
- Step 1 : Start with precursor molecules, such as 3-methylnaphtho[2,1-d]thiazol-2(3H)-one and 3-(thiophen-2-yl)acryloyl chloride. Use coupling reactions under anhydrous conditions with a base (e.g., sodium hydride) in dimethylformamide (DMF) at 0–25°C .
- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) using hexane:ethyl acetate (7:3) as the mobile phase .
- Step 3 : Purify the crude product via column chromatography (silica gel, gradient elution with dichloromethane/methanol) or recrystallization from ethanol .
- Critical Parameters : Temperature control (exothermic reactions may degrade intermediates) and solvent selection (polar aprotic solvents enhance reactivity) .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Recommended Techniques :
- 1H/13C NMR : Confirm the presence of the naphthothiazole ring (aromatic protons at δ 7.2–8.5 ppm) and acrylamide moiety (vinyl protons at δ 6.2–6.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular ion peak (expected m/z ≈ 314.42 for C16H14N2OS2) .
- IR Spectroscopy : Identify key functional groups (C=O stretch at ~1650 cm⁻¹, C=N stretch at ~1600 cm⁻¹) .
Q. How should researchers design initial biological activity screens for this compound?
- Experimental Design :
- Targets : Prioritize antimicrobial (Gram-positive bacteria, Candida spp.) and anticancer (HeLa, MCF-7 cell lines) assays due to structural analogs showing activity in these areas .
- Controls : Use known inhibitors (e.g., ciprofloxacin for antimicrobial tests, doxorubicin for cytotoxicity) and solvent-only controls.
- Dose Range : Test concentrations from 1 μM to 100 μM to establish IC50 values .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across different studies?
- Analytical Framework :
- Comparative Assays : Replicate conflicting studies under standardized conditions (e.g., identical cell lines, incubation times) to isolate variables like solvent effects or assay sensitivity .
- Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., nitro group on thiophene) and compare bioactivity trends with analogs (e.g., 5-nitrothiophen-2-yl derivatives in ) .
- Computational Docking : Use AutoDock Vina to predict binding affinities to targets like DNA gyrase or tubulin, correlating with experimental results .
Q. How can in silico modeling predict the compound’s pharmacokinetic properties?
- Methodology :
- ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition .
- Molecular Dynamics (MD) Simulations : Simulate interactions with serum albumin (PDB ID: 1AO6) to predict plasma protein binding .
Q. What experimental approaches elucidate the mechanism of action for this compound in cancer cells?
- Stepwise Protocol :
- Apoptosis Assays : Perform Annexin V/PI staining and caspase-3/7 activation assays .
- Cell Cycle Analysis : Use flow cytometry (propidium iodide staining) to detect G1/S or G2/M arrest .
- Pathway Inhibition : Test modulation of PI3K/AKT or MAPK pathways via Western blotting (e.g., p-AKT, p-ERK) .
Key Considerations for Researchers
- Data Reproducibility : Document solvent purity, humidity, and equipment calibration to minimize variability .
- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity and antimicrobial resistance studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
